2-异氰酸乙酯丙酸酯

描述

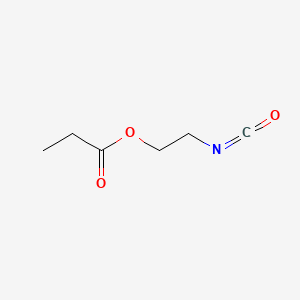

“2-Isocyanatoethyl propionate” is a chemical compound with the molecular formula C6H9NO3 and a molecular weight of 143.14 g/mol. It is also known by the equivalent term "2-IEP" .

Synthesis Analysis

The synthesis of isocyanates, such as 2-Isocyanatoethyl propionate, can be achieved by the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for the conversion of primary alcohols to alkyl isocyanates .

Molecular Structure Analysis

The molecular structure of 2-Isocyanatoethyl propionate consists of carbon, hydrogen, nitrogen, and oxygen atoms . The compound has a dipole moment of 3.40 ± 1.08 D and a volume of 176.82 Å^3 .

Chemical Reactions Analysis

Isocyanates, including 2-Isocyanatoethyl propionate, can undergo reactions with various small molecules such as water, alcohols, and amines . These reactions are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .

Physical And Chemical Properties Analysis

2-Isocyanatoethyl propionate is a colorless to slightly yellow liquid with a pungent odor . It is stable under normal use conditions but can polymerize under heat or light . The compound has a melting point of -115 °C and a boiling point of 195 °C .

科学研究应用

微生物丙酸生产:丙酸与2-异氰酸乙酯丙酸酯相关,是一种通过微生物发酵生产的商业上有价值的羧酸。它在食品、化妆品、塑料和制药工业中得到应用。丙酸的生物生产途径包括发酵途径、生物合成途径和氨基酸分解代谢途径。研究重点是遗传和代谢工程在提高丙酸产量方面的潜力(Gonzalez-Garcia等,2017)。

产甲烷丙酸降解中的电子转移:丙酸在产甲烷条件下有机物转化中起关键中间体的作用。它的氧化需要细菌和古细菌的聚生体,研究表明氢和甲酸盐在这些系统中充当电子载体。这种理解对于废物处理和能源生产等生物技术应用至关重要(de Bok等,2004)。

材料科学中的氨基甲酸酯-丙烯酸共聚物:一项关于氨基甲酸酯-丙烯酸共聚物的研究揭示了它们作为粉状Al2O3粘合剂的应用。这些共聚物使用异氰酸酯合成,并分析了它们的超分子结构,以用于陶瓷工业。该研究提供了异氰酸酯基共聚物在材料科学和工程中的应用见解(Król等,2005)。

瘤胃细菌代谢的抑制:与2-异氰酸乙酯丙酸酯相关的异氰化物已显示出抑制瘤胃细菌代谢的能力。这项研究让人们了解此类化合物对细菌过程的影响,这对动物健康和饲料效率有影响(Brewer等,1986)。

排放控制中HZSM-5上的HC-SCR:一项研究重点关注了异氰酸酯物质在HZSM-5上通过碳氢化合物还原稀NO2的机理。这项研究对于理解汽车和工业应用中的排放控制技术非常重要(Ingelsten等,2006)。

杂化发光材料:已经进行了有关通过异氰酸酯改性2-羟基烟酸以创建发光杂化材料的研究。这项工作对于开发光子学和电子学中的新材料至关重要(Wang和Yan,2006)。

神经元和神经胶质代谢:与2-异氰酸乙酯丙酸酯相关的丙酸的大脑代谢影响神经元和神经胶质细胞。这项研究对理解脑代谢和神经系统疾病具有影响(Nguyen等,2007)。

丙酸提取:使用各种技术研究丙酸提取提供了从废物流中回收羧酸的见解,这与环境工程和工业过程有关(Keshav等,2009)。

对异氰酸酯的呼吸反应:对豚鼠对异氰酸酯(包括异氰酸乙酯丙酸酯)的呼吸反应的研究,有助于了解在使用此类化学品的职业健康和安全(Mullin等,1983)。

顶空气相色谱法测定:使用丙酸酐测定血液和血浆中的叠氮化物的技术开发说明了医疗和法医应用中分析技术的发展(Meatherall和Palatnick,2009)。

安全和危害

2-Isocyanatoethyl propionate is harmful if swallowed and can cause skin irritation . It may also cause an allergic skin reaction and serious eye damage . It is fatal if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Therefore, it is necessary to wear protective equipment during use to protect the eyes and skin and prevent inhalation .

属性

IUPAC Name |

2-isocyanatoethyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-2-6(9)10-4-3-7-5-8/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORYIVGDQQWQCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30232635 | |

| Record name | 2-Isocyanatoethyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isocyanatoethyl propionate | |

CAS RN |

83778-53-4 | |

| Record name | 2-Isocyanatoethyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083778534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isocyanatoethyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

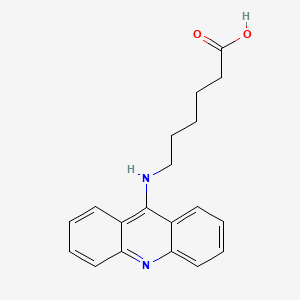

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(4-Chlorobenzoyl)phenyl]propanoic acid](/img/structure/B1210835.png)